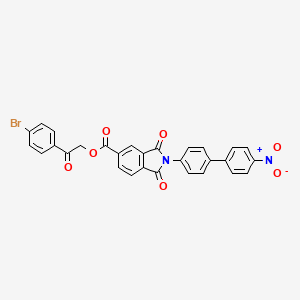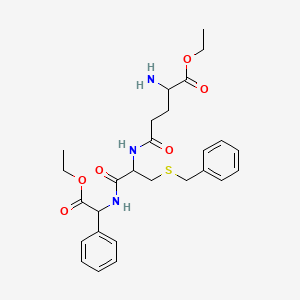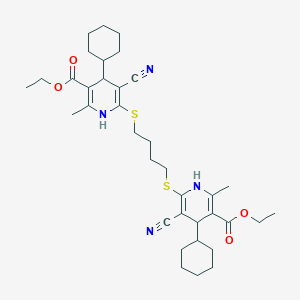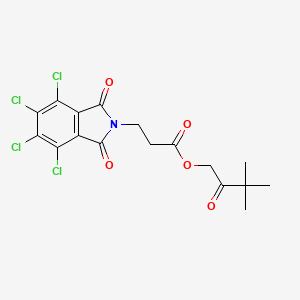
4,6-dibromo-5-chloro-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-5-chloro-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound that contains bromine, chlorine, and oxygen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dibromo-5-chloro-1,3-benzoxazol-2(3H)-one typically involves the bromination and chlorination of a benzoxazole precursor. Common reagents used in these reactions include bromine (Br2) and chlorine (Cl2) under controlled conditions. The reaction may be carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar reagents but optimized for efficiency and yield. The process may include steps for purification and isolation of the final product to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dibromo-5-chloro-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where one or more of the halogen atoms (bromine or chlorine) are replaced by other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially leading to different derivatives.
Coupling Reactions: These reactions can form new carbon-carbon or carbon-heteroatom bonds, expanding the compound’s utility in synthesis.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of 4,6-dibromo-5-chloro-1,3-benzoxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dibromo-1,3-benzoxazol-2(3H)-one: Lacks the chlorine atom but shares similar bromination.
5-Chloro-1,3-benzoxazol-2(3H)-one: Lacks the bromine atoms but includes the chlorine atom.
1,3-Benzoxazol-2(3H)-one: The parent compound without halogen substitutions.
Uniqueness
4,6-Dibromo-5-chloro-1,3-benzoxazol-2(3H)-one is unique due to its specific halogenation pattern, which can influence its chemical reactivity and potential applications. The presence of both bromine and chlorine atoms can provide distinct properties compared to its analogs.
Propiedades
Fórmula molecular |
C7H2Br2ClNO2 |
|---|---|
Peso molecular |
327.36 g/mol |
Nombre IUPAC |
4,6-dibromo-5-chloro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H2Br2ClNO2/c8-2-1-3-6(4(9)5(2)10)11-7(12)13-3/h1H,(H,11,12) |
Clave InChI |
FZPCDZFSIXHGFU-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1Br)Cl)Br)NC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12462833.png)
![6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12462837.png)


![[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)
![1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine](/img/structure/B12462858.png)

![Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12462866.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-chlorobenzoate](/img/structure/B12462887.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462890.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-cyclohexylalaninamide](/img/structure/B12462896.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)
